2H-Pyrrolo[2,3-b]pyridin-3(7H)-one, a nitrogen-containing heterocyclic compound, is notable for its structural complexity and potential biological activities. This compound belongs to the class of pyrrolopyridines, which have garnered interest due to their diverse pharmacological properties, including anticancer and antimicrobial activities. The compound's unique structure allows for various functional modifications, enhancing its utility in medicinal chemistry.
2H-Pyrrolo[2,3-b]pyridin-3(7H)-one can be classified under heterocyclic compounds, specifically as a derivative of pyridine and pyrrole. Its molecular formula is , indicating the presence of two nitrogen atoms in the ring structure. This classification places it among compounds that exhibit significant biological activity and potential therapeutic applications.
The synthesis of 2H-Pyrrolo[2,3-b]pyridin-3(7H)-one can be achieved through several methodologies:
The synthesis often requires careful control of reaction conditions such as temperature and pH to optimize yields. Spectroscopic techniques like Nuclear Magnetic Resonance (NMR) and Mass Spectrometry (MS) are typically employed to confirm the structure of the synthesized compounds .
The molecular structure of 2H-Pyrrolo[2,3-b]pyridin-3(7H)-one features a fused bicyclic system comprising a pyrrole ring fused to a pyridine ring. The presence of a carbonyl group at position 3 contributes to its reactivity and potential biological activity.
2H-Pyrrolo[2,3-b]pyridin-3(7H)-one participates in various chemical reactions due to its electrophilic nature:
The reactivity profile of this compound makes it an attractive candidate for further modifications aimed at developing novel therapeutic agents.
The mechanism of action for compounds like 2H-Pyrrolo[2,3-b]pyridin-3(7H)-one is often linked to their ability to interact with biological macromolecules:
The applications of 2H-Pyrrolo[2,3-b]pyridin-3(7H)-one extend into various scientific fields:
Pyrrolopyridines represent a privileged class of nitrogen-containing bicyclic heterocycles that have become indispensable scaffolds in medicinal chemistry and drug discovery. These frameworks are characterized by the fusion of pyrrole and pyridine rings, with the pyrrolo[2,3-b]pyridine isomer (commonly termed 7-azaindole) standing out due to its structural mimicry of purine bases and versatile pharmacological properties. The specific compound 2H-Pyrrolo[2,3-b]pyridin-3(7H)-one exemplifies this scaffold’s significance, featuring a lactam moiety that confers unique hydrogen-bonding capabilities critical for biomolecular interactions [6] [8]. Its ability to serve as a bioisostere for oxindole while offering improved solubility and metabolic stability has accelerated its adoption in targeted therapeutic development, particularly in oncology.
The systematic naming of pyrrolopyridines follows IUPAC guidelines based on ring fusion and atom numbering. For 2H-Pyrrolo[2,3-b]pyridin-3(7H)-one:
Table 1: Nomenclature and Structural Variants of 7-Azaindole Derivatives
Systematic Name | Common Name | Structure | Key Features |
---|---|---|---|
2H-Pyrrolo[2,3-b]pyridin-3(7H)-one | 7-Azaoxindole | Bicyclic lactam, N-H at N-7 | Bioisostere of oxindole; hydrogen-bond donor |
1H-Pyrrolo[2,3-b]pyridine | 7-Azaindole | Aromatic, no lactam | Kinase hinge-binding motif |
1,3-Dihydro-2H-pyrrolo[2,3-b]pyridin-2-one | Alternative tautomer | Lactam with N-H at N-1 | Synonymous with 7-azaoxindole |
Chemical modifications occur at positions:
The exploration of pyrrolo[2,3-b]pyridines began in the mid-20th century with their identification as synthetic analogs of indole alkaloids. While less abundant in nature than indoles, key milestones include:
Table 2: Historical Development Timeline
Year | Discovery/Synthesis | Significance |
---|---|---|
1941 | Duff reaction applied to 7-azaindole | Enabled C-3 functionalization |
1990s | Rebeccamycin analogs with 7-azaindole | Validated antitumor potential vs. DNA topoisomerase I |
2020 | BRAFV600E inhibitors (e.g., compound 35) | Achieved IC50 < 0.1 µM in kinase inhibition |
2024 | FLT3 inhibitors (e.g., CM5) | Targeted AML with IC50 ~0.64 µM in MV4-11 cells |
Recent advances (2020–2024) solidified its role in targeted oncology, exemplified by BRAFV600E and FLT3 inhibitors [3] [5].
Pyrrolo[2,3-b]pyridin-3-ones serve as "privileged scaffolds" due to their dual hydrogen-bonding capacity (N-H donor and C=O acceptor), mimicking ATP’s interactions with kinases. Key pharmacological applications include:
Kinase Inhibition
Table 3: Pharmacological Targets of Key Derivatives
Target | Derivative Structure | Biological Activity | Mechanism |
---|---|---|---|
BRAFV600E | Pyrrolo[2,3-b]pyridine with aryl urea | IC50 0.080 µM; broad cytotoxicity panel | ATP-competitive inhibition |
FLT3-ITD | 3-(Oxime)-1-(1,2,3-triazole) conjugate (CM5) | IC50 0.64 µM (MV4-11); G0/G1 arrest | FLT3 autophosphorylation blockade |
DNA | (Z)-2-(Benzylamino)-5-(1H-pyrrolo[2,3-b]pyridin-3-ylmethylene)-1,3-thiazol-4(5H)-one | DNA intercalation; Cdc7 kinase inhibition (IC50 7 nM) | Disrupts DNA replication initiation |
DNA-Targeted Mechanisms
Emerging Applications
CAS No.: 192126-76-4
CAS No.: 10025-85-1
CAS No.: 53078-86-7
CAS No.: 24622-61-5
CAS No.: 13982-63-3
CAS No.: 13131-49-2